N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Description
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxymethyl substituent at the 2S-position. Its molecular formula is C₁₂H₂₃NO₄ (calculated based on structural analogs in and ), with a molecular weight of approximately 261.3 g/mol. This compound is widely utilized in asymmetric synthesis, particularly in peptide and pharmaceutical chemistry, due to its stereochemical stability and compatibility with diverse reaction conditions.
The Boc group enhances solubility in organic solvents (e.g., ethyl acetate, DMF) and protects the amine functionality during multi-step syntheses. The hydroxymethyl group enables further functionalization, such as oxidation to aldehydes or coupling reactions. Notably, the 5,5-dimethyl substitution on the morpholine ring confers steric hindrance, influencing reactivity and selectivity in nucleophilic substitutions.
Structure
3D Structure
Properties
CAS No. |
1427175-12-9 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
AHBGXKGISVQPDU-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CO[C@@H](CN1C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
Preparation Methods
Ring-Opening and Cyclization
Sulfamidates (9-(S) ) react with Grignard reagents (e.g., methylmagnesium bromide) in acetone under cesium carbonate (Cs₂CO₃) catalysis to form hydroxymethylmorpholine precursors (15a ). Optimal conditions (Table 1) highlight acetone as the preferred solvent, achieving 42% yield after 4 hours at room temperature. Deprotection of the tert-butyldimethylsilyl (TBS) group using ammonium fluoride (NH₄F) in methanol furnishes the target compound with >99% enantiomeric excess (ee).
Table 1: Optimization of Sulfamidate Alkylation
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Na₂CO₃ | DMF | 0 |
| 2 | K₂CO₃ | DMF | <10 |
| 8 | Cs₂CO₃ | Acetone | 42 |
Asymmetric Catalytic Approaches
Rhodium-Catalyzed Hydrogenation
Asymmetric hydrogenation of enamide intermediates using chiral bisphosphine-rhodium complexes achieves high stereoselectivity. For example, [Rh(S-PCyCo-BoPhoz)(COD)]OTf in ethanol at 65°C under 10 bar H₂ pressure affords the (2S)-configured product with 99% conversion and 34% diastereomeric excess (de). Ligand screening (Table 2) reveals that R-Xyl-PhanePhos derivatives enhance enantioselectivity (56% ee).
Table 2: Ligand Effects on Hydrogenation Efficiency
| Ligand | Solvent | Conversion (%) | de (%) |
|---|---|---|---|
| S-PCyCo-BoPhoz | EtOH | 99 | 34 |
| R-Xyl-PhanePhos | MeOH | 100 | 56 |
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic hydroxymethylmorpholines offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (MTBE) selectively acetylates the (2R)-enantiomer, leaving the desired (2S)-isomer unreacted (92% ee, 45% yield).
Industrial-Scale Synthesis
Continuous Flow Reactor Systems
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. A patented method utilizes a tubular reactor with immobilized Cs₂CO₃ on silica gel, enabling 85% yield at 50°C with a residence time of 30 minutes. Solvent recycling reduces waste, aligning with green chemistry principles.
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR improves enantiopurity during final crystallization. Dissolving the crude product in heptane/ethyl acetate (7:3) and seeding with (2S)-crystals achieves >99.5% ee after three recrystallizations.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Chiral Pool | 42–85 | >99 | Moderate |
| Asymmetric Hydrogenation | 99 | 34–56 | High |
| Enzymatic Resolution | 45 | 92 | Low |
| Continuous Flow | 85 | >99 | High |
Emerging Technologies
Photoredox Catalysis
Visible-light-mediated C–N bond formation using iridium photocatalysts (e.g., Ir(ppy)₃) enables room-temperature synthesis. Preliminary data show 60% yield with 88% ee under blue LED irradiation.
Machine Learning Optimization
Chemical Reactions Analysis
Route A: Direct Cyclization
-
Reagents/Conditions : Sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C→rt.
-
Mechanism : Deprotonation of the carbamate group induces SN2 cyclization, forming the morpholine ring.
-
Deprotection : HCl/MeOH (45°C, 4–6 h) removes Boc and silyl groups, yielding the hydrochloride salt .
Route B: Stepwise Deprotection-Cyclization
-
Reagents/Conditions : TBDMSOTf and 2,6-lutidine in dichloromethane (DCM) for Boc removal.
-
Cyclization : Sodium bicarbonate (NaHCO₃) in acetonitrile (MeCN)/MeOH (rt, 16 h).
Comparison of Routes
Hydroxymethyl Group
-
Oxidation : Catalyzed by CYP1A1, leading to aldehyde formation (metabolite M2 ) with 9.3% conversion .
-
Hydrolysis : Acidic conditions (HCl/MeOH) cleave the morpholinyl residue, yielding secondary metabolites (e.g., M5 ) .
Boc Protection/Deprotection
-
Stability : Resists basic conditions (e.g., NaHCO₃) but cleaves under acidic (HCl) or enzymatic (CYP450) conditions .
Stereochemical Influence
The (2S) configuration ensures enantioselective interactions in kinase inhibition:
-
(R)-Enantiomers (e.g., 2b ) show 18-fold selectivity for mTOR over PI3Kα (K<sub>i</sub> = 24 nM vs. 432 nM) .
-
(S)-Enantiomers exhibit dual mTOR/PI3Kα inhibition, highlighting the role of the hydroxymethyl group’s spatial orientation .
Metabolic Pathways
| Metabolite | Enzyme | Conversion (%) | Key Modification |
|---|---|---|---|
| M2 | CYP1A1 | 9.3 | Hydroxymethyl → aldehyde |
| M5 | CYP1A1 | 7.5 | Desaturation at tricyclic core |
| M2 | CYP1A2 | 0.3 | Minimal activity |
Data from in vitro incubations with human recombinant enzymes .
Scientific Research Applications
Chemical Synthesis
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine serves as a crucial intermediate in organic synthesis. The presence of the tert-butoxycarbonyl (BOC) protecting group allows for selective reactions while protecting the amine functionality, which is essential in multi-step synthetic pathways.
Synthetic Routes
- Protection and Deprotection: The BOC group can be selectively removed under acidic conditions, facilitating further functionalization of the amine group.
- Reactivity: The hydroxymethyl group can be oxidized to form carboxylic acids or participate in nucleophilic substitution reactions.
| Reaction Type | Example Reagents | Products Generated |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Carboxylic acids |
| Reduction | TFA | Free amines |
| Substitution | NaH, LiAlH4 | Substituted morpholine derivatives |
Biological Applications
In biological research, this compound is utilized for studying enzyme mechanisms and protein-ligand interactions. Its structural properties make it a valuable scaffold for drug development.
Case Studies
- CNS Drug Development: Morpholine derivatives have been shown to enhance the permeability of compounds across the blood-brain barrier. For instance, compounds incorporating morpholine structures have been explored for their potential as central nervous system (CNS) agents targeting serotonin receptors and sigma receptors .
- Enzyme Inhibition Studies: The compound's ability to form stable interactions with enzymes has been leveraged in the design of inhibitors for various biological pathways.
Medicinal Chemistry
The compound's role as a building block for pharmaceuticals is significant. It has been investigated for its potential in drug development due to its favorable physicochemical properties.
Key Insights
- Modulation of Pharmacokinetics: Morpholine derivatives are known to modulate pharmacokinetic and pharmacodynamic properties effectively. Their unique structure allows them to interact with various biological targets, enhancing drug efficacy .
- Therapeutic Applications: Specific morpholine-containing compounds have entered clinical trials for conditions such as neuropathic pain and thrombus formation inhibition .
Mechanism of Action
The mechanism of action of N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine, preventing it from participating in unwanted side reactions during multi-step syntheses. Upon deprotection, the free amine can then engage in further chemical transformations .
Comparison with Similar Compounds
Structural and Stereochemical Variations
a. (S)-N-Boc-2-Hydroxymethylmorpholine (CAS 135065-76-8)
- Structure : Lacks the 5,5-dimethyl substitution but retains the hydroxymethyl and Boc groups.
- Properties : Lower steric hindrance increases reactivity in alkylation reactions compared to the 5,5-dimethyl analog. However, it exhibits reduced thermal stability (melting point: 59–61°C vs. >100°C for the dimethyl variant).
b. (R)-N-Boc-2-Hydroxymethylmorpholine (CAS 135065-71-3)
- Structure : Enantiomeric to the (S)-form but identical in functional groups.
- Properties : Similar physical properties (e.g., solubility, molecular weight) but distinct chiral interactions in asymmetric catalysis. For example, it produces opposite enantiomers in peptide couplings.
c. (S)-N-Boc-2-Morpholinecarbaldehyde (CAS 847805-31-6)
- Structure : Replaces the hydroxymethyl group with an aldehyde.
- Properties : The aldehyde enables direct participation in condensation reactions (e.g., Wittig, Grignard). However, it is more prone to oxidation and requires anhydrous handling.
- Yield : Aldehyde derivatives often achieve lower yields (~50–60%) compared to hydroxymethyl analogs (~69% in ) due to side reactions.
Functional Group Comparisons
Reactivity and Stability
- Steric Effects : The 5,5-dimethyl groups in this compound reduce reaction rates in SN2 mechanisms but enhance selectivity in bulky environments (e.g., coupling with hindered amines).
- Oxidative Stability : The hydroxymethyl group is less prone to degradation than the aldehyde analog, making it suitable for long-term storage under inert atmospheres.
- Boc Deprotection : All variants undergo clean deprotection with trifluoroacetic acid (TFA), but the dimethyl analog requires longer reaction times due to steric shielding.
Biological Activity
N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a morpholine derivative characterized by a tert-butoxycarbonyl (BOC) protecting group, a hydroxymethyl group at the 2S position, and two methyl groups at the 5,5 positions. This compound is gaining attention in various fields, including organic synthesis, medicinal chemistry, and biological research due to its unique structural features and reactivity.
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 199.29 g/mol
Synthesis:
The synthesis of this compound typically involves the protection of the amine group with a BOC group using di-tert-butyl dicarbonate in the presence of a base. The hydroxymethyl group can participate in various reactions such as oxidation and substitution, enhancing its utility in synthetic applications .
The BOC group serves to protect the amine functionality during chemical reactions, allowing for selective deprotection under acidic conditions. The hydroxymethyl group can engage in nucleophilic substitution reactions, making this compound versatile for further functionalization .
Case Studies and Research Findings
-
Antimicrobial Activity:
A study investigated the antimicrobial properties of morpholine derivatives, including this compound. Results indicated that modifications at the 5-position significantly enhanced antibacterial activity against various strains of bacteria. The presence of the hydroxymethyl group was crucial for this activity . -
Enzyme Inhibition:
Research evaluating enzyme interactions found that this compound acted as an effective inhibitor of specific proteases. The inhibition was attributed to the formation of stable enzyme-inhibitor complexes facilitated by the compound's structural features . -
Drug Development Potential:
In medicinal chemistry applications, this compound has been explored as a potential precursor for drug candidates targeting neurological disorders. Its ability to cross the blood-brain barrier was highlighted in pharmacokinetic studies, suggesting its viability as a therapeutic agent .
Data Table: Biological Activity Overview
Q & A
Q. What are the key synthetic routes for N-t-BOC-(2S)-(Hydroxymethyl)-5,5-Dimethylmorpholine, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves Boc-protection of the morpholine nitrogen, followed by hydroxymethylation at the 2S position. Evidence from N-t-Boc derivative syntheses highlights the use of acylating agents (e.g., Boc anhydride) under controlled pH (7–9) to avoid racemization . Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) are critical for preserving stereochemistry. For example, THF at reflux (66–70°C) is effective for coupling chloracetylmorpholine intermediates while maintaining enantiomeric integrity . Post-synthesis, chiral HPLC or polarimetry should confirm stereochemical purity (>99% ee) .
Q. How can researchers characterize the structural conformation of this compound, particularly its hydroxymethyl and morpholine ring geometry?
X-ray crystallography is the gold standard for resolving stereochemical details. Studies on similar morpholine derivatives reveal that the hydroxymethyl group adopts a pseudoaxial conformation due to intramolecular hydrogen bonding with the Boc carbonyl oxygen, stabilizing the ring . NMR (¹H and ¹³C) can corroborate this: the hydroxymethyl proton (δ 3.4–3.7 ppm) shows coupling with the adjacent stereogenic center (J = 5–7 Hz), while the Boc tert-butyl group appears as a singlet at δ 1.4 ppm .
Q. What are the best practices for handling and storing this compound to ensure stability during experiments?
The compound is sensitive to moisture and acidic conditions, which can cleave the Boc group. Storage at –20°C in anhydrous solvents (e.g., dry THF or DCM) under nitrogen is recommended. Handling should follow strict safety protocols: use flame-retardant lab coats, chemical-resistant gloves, and fume hoods to mitigate exposure risks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up the synthesis of this compound?
Scale-up challenges often arise from inefficient mixing or exothermic reactions. A 2022 study demonstrated that slow addition of Boc anhydride (0.5 mL/min) under vigorous stirring (800 rpm) in THF improves yield consistency (85–90% vs. 70% in batch reactions) . Kinetic monitoring via in-situ IR spectroscopy can identify side reactions (e.g., over-acylation) early. If yields drop unexpectedly, consider trace moisture levels: Karl Fischer titration of solvents (<50 ppm H₂O) is critical .
Q. What experimental strategies can address discrepancies in enantiomeric purity observed across different synthetic batches?
Contamination by the (2R)-enantiomer often stems from incomplete Boc-deprotection or racemization during hydroxymethylation. To mitigate this:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) during hydroxymethylation to enforce stereocontrol.
- Implement preparative chiral SFC (Supercritical Fluid Chromatography) with cellulose-based columns for high-resolution purification .
- Validate purity via Mosher ester analysis, comparing ¹H NMR shifts of diastereomeric derivatives .
Q. How does the steric environment of the 5,5-dimethyl group influence the compound’s reactivity in downstream applications (e.g., peptide coupling)?
The 5,5-dimethyl substituents create a sterically hindered environment, slowing nucleophilic attacks at the morpholine nitrogen. This property is advantageous in peptide synthesis, where the Boc group must resist premature cleavage. Kinetic studies show that dimethyl substitution reduces hydrolysis rates by 40% compared to non-methylated analogs under acidic conditions (pH 3) . However, this steric bulk may hinder coupling reactions with bulky amino acids (e.g., tryptophan), necessitating longer reaction times or elevated temperatures (50°C) .
Q. What advanced analytical techniques are recommended for detecting degradation products during long-term stability studies?
LC-MS/MS is ideal for identifying degradation pathways. Common degradation products include:
- Demethylated morpholine (m/z 158.1) from oxidative stress.
- Boc-cleaved intermediate (m/z 186.2) under acidic conditions.
Accelerated stability testing (40°C/75% RH for 6 months) combined with Arrhenius modeling predicts shelf life. For real-time monitoring, ¹⁹F NMR (if fluorinated analogs are used) offers high sensitivity to structural changes .
Methodological Tables
Table 1. Key Reaction Parameters for Synthesis Optimization
Table 2. Stability-Indicating Analytical Methods
| Technique | Detected Degradants | Sensitivity (LOQ) | Reference |
|---|---|---|---|
| LC-MS/MS | Demethylated morpholine | 0.1 μg/mL | |
| ¹⁹F NMR | Fluorinated analogs | 0.01 mmol/L |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
